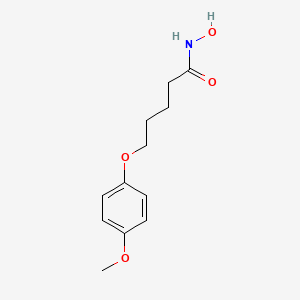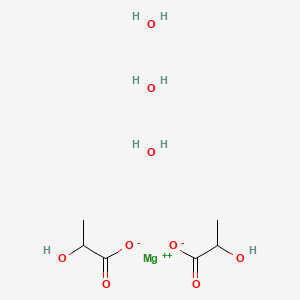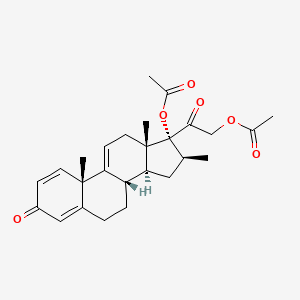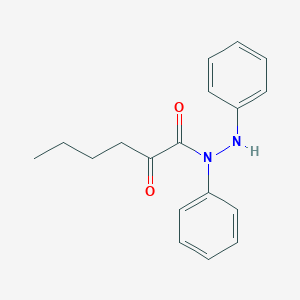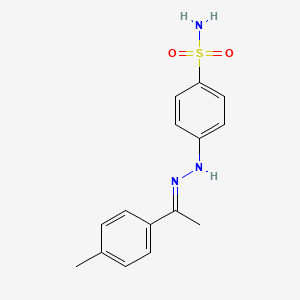
4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, including compounds similar to the one , often involves microwave irradiation techniques for efficiency. These compounds can be synthesized from various ketones, including 4-methylacetophenone, through methods different from traditional literature, indicating a broad scope for generating sulfonamide derivatives with potential inhibitory effects against human carbonic anhydrase I and II (H. Gul et al., 2016)(H. Gul et al., 2016).
Molecular Structure Analysis
The molecular and supramolecular structures of related sulfonamide compounds reveal intricate details about their geometric configuration, showcasing the importance of N-H...N hydrogen bonding and the effects of substituents on the molecule's overall conformation (Danielle L Jacobs et al., 2013)(Danielle L Jacobs et al., 2013). Such studies lay the groundwork for understanding the structural basis of the chemical reactivity and interactions of these compounds.
Chemical Reactions and Properties
The chemical reactivity of sulfonamide compounds, including the synthesis of novel derivatives, highlights their potential as ligands in metal coordination and their ability to form complexes with various metals, which could be explored for different catalytic, pharmaceutical, or material science applications (Mari´a L. Dura´n et al., 1997)(Mari´a L. Dura´n et al., 1997).
Physical Properties Analysis
Investigations into the crystal structure and density functional theory (DFT) studies of benzenesulfonamide compounds provide insights into their physical properties, such as molecular electrostatic potential, leading molecular orbital, and intermolecular interactions, crucial for understanding the compound's behavior in different environments (Jun-Li Xiao et al., 2022)(Jun-Li Xiao et al., 2022).
Chemical Properties Analysis
The design and synthesis of novel sulfonamide derivatives for specific applications, such as anticancer and radiosensitizing agents, underscore the importance of understanding the chemical properties of these compounds. Such studies involve exploring the compounds' reactivity, potential biological activity, and molecular docking studies to predict interactions with biological targets (M. Ghorab et al., 2016)(M. Ghorab et al., 2016).
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
A significant area of research involving this compound is its inhibitory effects on carbonic anhydrase enzymes. Gul et al. (2016) synthesized derivatives of 4-(2-substituted hydrazinyl)benzenesulfonamides, demonstrating potent inhibitory effects against human carbonic anhydrase I and II isoenzymes, with inhibition constants in the low nanomolar range. These findings highlight the compound's potential in developing treatments for diseases where carbonic anhydrase activity is a factor (Gul et al., 2016).
Antimicrobial Activity
Another area of application is the compound's antimicrobial properties. Sarvaiya et al. (2019) synthesized and tested various derivatives for their antimicrobial efficacy against different bacterial and fungal strains, demonstrating the potential of these compounds in developing new antimicrobial agents (Sarvaiya et al., 2019).
Anticancer Activity
The compound has also been researched for its anticancer properties. Ghorab et al. (2017) synthesized novel derivatives and tested them for inhibitory activity against VEGFR-2, a key enzyme in angiogenesis. Some derivatives showed excellent inhibitory activity, suggesting their potential as leads for anticancer drug development (Ghorab et al., 2017).
Corrosion Inhibition
Mostfa et al. (2020) investigated a novel azopyrazole-benzenesulfonamide derivative as an efficient corrosion inhibitor for mild steel in acidic environments. The study found high inhibition efficiency, suggesting potential industrial applications for this compound in protecting metals from corrosion (Mostfa et al., 2020).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement associated with it is H302, which means it is harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501 .
Eigenschaften
IUPAC Name |
4-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-11-3-5-13(6-4-11)12(2)17-18-14-7-9-15(10-8-14)21(16,19)20/h3-10,18H,1-2H3,(H2,16,19,20)/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRSPJLUSHTDDS-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)S(=O)(=O)N)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(1-(p-Tolyl)ethylidene)hydrazinyl)benzenesulfonamide | |
CAS RN |
1061214-06-9 |
Source


|
| Record name | 4-[2-[1-(4-methylphenyl)ethylidene]hydrazinyl]- benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-4-[4-[[4-[2-(methylcarbamoyl)pyridin-4-yl]oxyphenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide](/img/structure/B1145703.png)
![N-(2-Propenoyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B1145708.png)
